molecular formula C12H13NO4S B2395620 3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid CAS No. 949204-52-8

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

Cat. No. B2395620
CAS RN: 949204-52-8
M. Wt: 267.3
InChI Key: BSJXBECDACDIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid” is also known as “3-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]propanoic acid”. It has a CAS Number of 1369031-04-8 . The molecular weight of this compound is 269.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-3,5-6H,1,4,7-9H2,(H,14,15) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.

The storage temperature and shipping temperature are not specified .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJXBECDACDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid

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